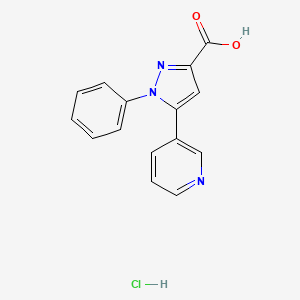

1-phenyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride

Description

Systematic IUPAC Nomenclature and CAS Registry Analysis

The systematic nomenclature of 1-phenyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride follows established International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing multiple ring systems. The IUPAC designation "1-phenyl-5-pyridin-3-ylpyrazole-3-carboxylic acid; hydrochloride" reflects the precise structural arrangement where the pyrazole ring serves as the central scaffold. The compound bears the Chemical Abstracts Service registry number 1172372-17-6, which uniquely identifies this specific hydrochloride salt form in chemical databases. This CAS number distinguishes it from the free acid form, which carries a different registry designation (1052595-22-8).

The nomenclature systematically describes the substitution pattern on the pyrazole core, with the phenyl group attached at position 1 and the pyridin-3-yl substituent at position 5. The carboxylic acid functionality is positioned at the 3-carbon of the pyrazole ring, creating a trisubstituted heterocyclic system. The hydrochloride designation indicates the presence of hydrochloric acid as a counterion, forming a salt with the basic nitrogen atoms in the heterocyclic structure. Alternative synonyms documented in chemical databases include "CTK7I7004," "AKOS016902764," and "MCULE-3193766636," which serve as additional identifiers in various commercial and research contexts.

The systematic naming convention also reflects the compound's relationship to the broader class of pyrazole carboxylic acids, specifically those bearing aromatic substituents. The precise positioning of substituents follows the standard numbering system for pyrazole rings, where the nitrogen atoms occupy positions 1 and 2, and the carboxylic acid group is designated at position 3. This nomenclature system enables unambiguous identification and facilitates accurate communication within the scientific community regarding this specific molecular entity.

Properties

IUPAC Name |

1-phenyl-5-pyridin-3-ylpyrazole-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O2.ClH/c19-15(20)13-9-14(11-5-4-8-16-10-11)18(17-13)12-6-2-1-3-7-12;/h1-10H,(H,19,20);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKZFFMIQLZAGGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=CC(=N2)C(=O)O)C3=CN=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

1-Phenyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride has been investigated for its potential therapeutic effects:

- Anticancer Activity: Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example, studies have shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells .

- Anti-inflammatory Properties: The compound has been evaluated for its anti-inflammatory effects, showing promise in reducing inflammation in animal models of arthritis .

Biochemical Research

This compound is utilized as a biochemical reagent in proteomics and cell culture:

- Buffering Agent: It serves as a non-ionic organic buffering agent in biological assays, maintaining pH levels conducive to cellular activity .

- Proteomics Research: The compound is employed in proteomics studies to analyze protein interactions and functions, aiding in the understanding of various biological processes .

Material Science

The unique structural properties of 1-phenyl-5-(pyridin-3-yl)-1H-pyrazole derivatives have led to their use in the development of novel materials:

- Organic Electronics: Research has explored the use of this compound in organic semiconductors due to its electronic properties, which could be beneficial for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics .

Case Studies

Mechanism of Action

The mechanism by which 1-phenyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride exerts its effects depends on its specific application. For example, in medicinal applications, the compound may interact with specific molecular targets, such as enzymes or receptors, leading to biological responses. The exact pathways involved can vary, but they often include modulation of signaling pathways, inhibition of enzyme activity, or interaction with cellular receptors.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Observations:

- Pyridine vs. Phenyl Substitutents : The pyridin-3-yl group in the target compound may improve hydrogen-bonding interactions with biological targets compared to phenyl or chlorophenyl groups .

- Carboxylic Acid Position: The 3-carboxylic acid group (target compound) vs.

- Halogenation : Bromine or chlorine atoms (e.g., in 3-Bromo-1-(3-chloropyridin-2-yl)-pyrazole-5-carboxylic acid) increase molecular weight and may enhance lipophilicity but reduce solubility .

Pharmacokinetic and Physicochemical Properties

The hydrochloride salt form of the target compound improves solubility compared to neutral analogs like ethyl esters (e.g., Ethyl 1-phenyl-5-(pyridin-3-yl)-1H-triazole-4-carboxylate), which exhibit lower bioavailability due to ester hydrolysis requirements .

Table 2: Physicochemical Comparison

| Property | Target Compound (HCl) | Ethyl Ester Analog | 1-(4-Chlorophenyl)-5-CF3-triazole-4-COOH |

|---|---|---|---|

| Solubility (aqueous) | High | Low | Moderate (dependent on pH) |

| LogP (estimated) | ~1.5 | ~2.8 | ~3.2 (due to CF3) |

| Ionization at pH 7.4 | Deprotonated (COO⁻) | Neutral (COOEt) | Deprotonated (COO⁻) |

Research Findings and Therapeutic Potential

- Anticancer Activity : The NCI-H522 lung cancer cell line is highly sensitive to pyrazole/triazole scaffolds. Ethyl 1-phenyl-5-(pyridin-3-yl)-1H-triazole-4-carboxylate demonstrated 70.94% growth inhibition (GP%), suggesting that the free carboxylic acid form (as in the target compound) could exhibit superior activity due to improved ionization .

- Structural Analogues : Compounds with pyridinyl or trifluoromethyl groups (e.g., 1-(4-Chlorophenyl)-5-CF3-triazole-4-carboxylic acid) show moderate-to-high GP% values, highlighting the importance of electron-withdrawing substituents for activity .

- Synthetic Accessibility : The target compound can be synthesized via pyrazole-3-carboxylic acid chloride intermediates, similar to methods described for 1H-pyrazole-3-carboxylic acid derivatives .

Biological Activity

1-Phenyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride (CAS No. 1172372-17-6) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant research findings and data tables.

The chemical structure and properties of the compound are as follows:

| Property | Value |

|---|---|

| Chemical Formula | C₁₅H₁₂ClN₃O₂ |

| Molecular Weight | 301.73 g/mol |

| IUPAC Name | 1-phenyl-5-pyridin-3-ylpyrazole-3-carboxylic acid; hydrochloride |

| Appearance | Powder |

| Storage Temperature | Room Temperature |

Synthesis

The synthesis of 1-phenyl-5-(pyridin-3-yl)-1H-pyrazole derivatives typically involves multi-step reactions starting from readily available pyrazole precursors. The process often includes the formation of the pyrazole ring followed by functionalization to introduce the phenyl and pyridine groups. Recent studies have explored various synthetic routes to enhance yield and purity.

Anticancer Activity

Research indicates that compounds containing the pyrazole structure exhibit significant anticancer properties. The activity of 1-phenyl-5-(pyridin-3-yl)-1H-pyrazole derivatives has been evaluated against various cancer cell lines, including:

- Lung Cancer

- Breast Cancer (MDA-MB-231)

- Liver Cancer (HepG2)

In vitro studies have demonstrated that this compound can inhibit cell proliferation and induce apoptosis in cancer cells, making it a promising candidate for further development in cancer therapy .

Antimicrobial Activity

The compound has also shown potential antimicrobial properties. Studies have reported its effectiveness against several bacterial strains, suggesting its utility in treating infections caused by resistant bacteria. The minimum inhibitory concentration (MIC) values indicate that it exhibits comparable efficacy to standard antibiotics .

Anti-inflammatory Effects

The anti-inflammatory activity of pyrazole derivatives has been well-documented. Compounds similar to 1-phenyl-5-(pyridin-3-yl)-1H-pyrazole have been shown to inhibit cyclooxygenase enzymes (COX), which are critical in the inflammatory response. This suggests a potential application in treating inflammatory diseases .

Case Study 1: Anticancer Efficacy

A study conducted on MDA-MB-231 breast cancer cells revealed that treatment with 1-phenyl-5-(pyridin-3-yl)-1H-pyrazole resulted in a significant reduction in cell viability. The IC50 value was determined to be approximately 25 µM, indicating potent antiproliferative effects.

Case Study 2: Antimicrobial Activity

In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. The results showed an MIC of 50 µg/mL against both strains, demonstrating its potential as an antimicrobial agent.

Preparation Methods

Pyrazole Core Construction

Method A: Hydrazine Condensation with β-Dicarbonyl Compounds

- Starting from 4-benzoyl-5-phenyl-2,3-furandione or similar diketones, reaction with hydrazine derivatives yields pyrazole-3-carboxylic acid derivatives.

- For example, 4-benzoyl-5-phenyl-2,3-furandione reacts with phenyl hydrazones to form substituted pyrazoles with carboxylic acid functionality at the 3-position.

- This method allows for the introduction of diverse substituents on the pyrazole ring by varying the hydrazine and diketone components.

Method B: Cyclization Using 3-Butyne-2-Ketone and Diazo Compounds

- A reported method involves reaction of 3-butyne-2-ketone with ethyl diazoacetate under catalytic conditions, forming pyrazole intermediates.

- However, this method uses explosive and toxic reagents and transition metal catalysts (e.g., indium chloride), generating industrial waste and limiting scalability.

Functional Group Transformations

Hydrolysis of Esters to Carboxylic Acids

- Pyrazole-3-carboxylic acid derivatives are often obtained by hydrolysis of corresponding esters under basic or acidic conditions.

- Hydrolysis under basic conditions is preferred industrially for better yields and easier isolation, although the solubility of the acid in water can complicate extraction and purification.

Salt Formation: Hydrochloride

- The free carboxylic acid is reacted with hydrochloric acid or HCl gas to form the hydrochloride salt, which improves compound stability and crystallinity.

- This step is typically performed by adding aqueous HCl to a solution or suspension of the acid, followed by isolation of the precipitated hydrochloride salt.

Comparative Data Table of Key Preparation Steps

Research Findings and Challenges

- The hydrolysis step to obtain the free acid is critical but problematic due to the acid's high water solubility, complicating isolation and reducing yield.

- The use of explosive diazo compounds and toxic catalysts in some synthetic routes limits their industrial application.

- Alternative methods focusing on safer reagents and greener conditions are under development to improve scalability and environmental impact.

- Analytical characterization (IR, NMR, elemental analysis) confirms the structure and purity of intermediates and final products, with characteristic signals such as C=O stretching bands and aromatic proton resonances.

Q & A

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

- Methodological Answer : Conduct accelerated stability studies:

- pH Stability : Incubate in buffers (pH 1–12) at 37°C for 72 hours; monitor degradation via LC-MS.

- Thermal Stability : Heat samples to 100°C for 24 hours; assess decomposition products using TGA-DSC.

Results indicate instability above pH 7 (hydrolysis of the pyrazole ring) and thermal decomposition above 150°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.